N-Isopropyl-1H-indole-2-carboxamide
Description
N-Isopropyl-1H-indole-2-carboxamide is a synthetic indole derivative characterized by a carboxamide group at the 2-position of the indole scaffold and an isopropyl substituent on the nitrogen atom. For instance, it has been utilized as an "allosteric lead" in the development of dopamine D2 receptor (D2R) modulators, demonstrating sensitivity to mutations in transmembrane domains critical for receptor activity . Its synthesis typically involves coupling reactions between indole-2-carboxylic acid derivatives and isopropylamine using carbodiimide-based reagents (e.g., EDC/HOBt) .
Properties
CAS No. |
106024-54-8 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
N-propan-2-yl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C12H14N2O/c1-8(2)13-12(15)11-7-9-5-3-4-6-10(9)14-11/h3-8,14H,1-2H3,(H,13,15) |
InChI Key |
FAIUHDKHIFKHPO-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC2=CC=CC=C2N1 |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
Preparation Methods
Cyclization Step
The synthesis begins with the condensation of phenylhydrazine derivatives with α-ketoesters under acidic conditions. For example, ethyl pyruvate reacts with phenylhydrazine hydrochloride in the presence of p-toluenesulfonic acid (PTSA) to yield ethyl 1H-indole-2-carboxylate. The reaction proceeds via a-sigmatropic rearrangement of the intermediate hydrazone, followed by cyclization and aromatization (Scheme 1).
Reaction Conditions:
- Substrates: Phenylhydrazine hydrochloride, ethyl pyruvate
- Catalyst: p-Toluenesulfonic acid (10 mol%)
- Solvent: Ethanol or dichloromethane
- Temperature: Reflux (78°C for ethanol; 40°C for dichloromethane)
- Time: 12–24 hours
This step typically achieves moderate to high yields (60–85%), with purity dependent on recrystallization or column chromatography.
Saponification of the Ester
The ethyl indole-2-carboxylate intermediate undergoes alkaline hydrolysis to produce indole-2-carboxylic acid. This is accomplished using aqueous sodium hydroxide (2M) in a mixed solvent system (e.g., ethanol/water, 3:1 v/v) under reflux for 4–6 hours. The carboxylic acid is isolated via acidification with hydrochloric acid, yielding a white precipitate that is filtered and dried.
Key Considerations:
Amide Coupling with Isopropylamine
The final step involves coupling indole-2-carboxylic acid with isopropylamine using a peptide coupling reagent. Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) in the presence of N,N-diisopropylethylamine (DIPEA) is the preferred system, facilitating the reaction in dichloromethane at room temperature.
Optimized Protocol:
- Reagents: Indole-2-carboxylic acid (1 equiv), isopropylamine (1.2 equiv), BOP (1.1 equiv), DIPEA (2 equiv)
- Solvent: Anhydrous dichloromethane
- Conditions: Stirring at 25°C for 12 hours
- Workup: Extraction with saturated ammonium chloride, followed by column chromatography (silica gel, ethyl acetate/hexane)
This method typically delivers this compound in 65–80% yield, with spectroscopic data (¹H NMR, LC-MS) confirming structural integrity.
Comparative Analysis of Synthetic Methods
The table below contrasts the Fischer indole synthesis with palladium-catalyzed approaches, emphasizing practicality and efficiency for this compound:
Chemical Reactions Analysis
Types of Reactions: N-Isopropyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the carboxamide group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted indole or amide derivatives.
Scientific Research Applications
Mycobacterial Inhibition
One of the most promising applications of N-Isopropyl-1H-indole-2-carboxamide is its effectiveness against mycobacterial species, including Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM). Research indicates that derivatives of indole-2-carboxamides can inhibit the essential transporter MmpL3, which is crucial for mycolic acid translocation in mycobacterial cell envelopes .
Key Findings:
- Indole-2-carboxamides showed potent activity against various Mycobacterium species, including M. abscessus and M. tuberculosis.
- The compounds demonstrated minimal cytotoxicity against human cell lines, indicating a favorable selectivity index .
Comparative Activity Table
Anticancer Applications
This compound has also been studied for its anticancer properties. It has shown significant antiproliferative effects against various cancer cell lines by inducing apoptosis through pathways involving caspases and other apoptotic markers .
Case Study: Antiproliferative Activity
A study evaluating a series of indole derivatives found that compounds derived from this compound exhibited GI50 values ranging from 0.95 µM to 1.50 µM against specific cancer cell lines, demonstrating strong antiproliferative activity .
Emerging Applications in Virology
Recent studies have highlighted the potential of indole derivatives, including this compound, as inhibitors of HIV integrase. These compounds effectively inhibit strand transfer activity, showcasing their potential as antiviral agents .
Integrase Inhibition Table
| Compound Name | IC50 (μM) | Target |
|---|---|---|
| This compound | TBD | HIV Integrase |
| Indole derivative 3 | 0.13 | HIV Integrase |
| Indole derivative 17a | 3.11 | HIV Integrase |
Mechanism of Action
The mechanism of action of N-Isopropyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2- vs. 5-Carboxamide Derivatives
- N-Isopropyl-1H-indole-5-carboxamide (DB-371570) differs only in the carboxamide position (5- vs. 2-position). This positional change significantly alters electronic properties and binding interactions. For example, the 2-carboxamide derivative exhibits stronger allosteric modulation of D2R compared to its 5-isomer, likely due to enhanced steric and electronic complementarity with the receptor’s hydrophobic pocket .
| Property | N-Isopropyl-1H-indole-2-carboxamide | N-Isopropyl-1H-indole-5-carboxamide |
|---|---|---|
| Molecular Weight | 216.27 g/mol | 216.27 g/mol |
| Bioactivity | D2R allosteric modulator | Undocumented pharmacological activity |
| Synthetic Yield | ~60–75% (via EDC/HOBt coupling) | Not explicitly reported |
N-Alkyl Substituent Variations
- N-Butyl-1H-indole-2-carboxamide (11d) : Replacing the isopropyl group with a butyl chain enhances negative cooperativity and binding affinity for D2R (Ki = 1.2 µM vs. 3.5 µM for the isopropyl analog). The elongated alkyl chain improves hydrophobic interactions within the receptor’s allosteric site .
- This analog was synthesized in 88% yield, higher than the isopropyl derivative, suggesting steric hindrance from the isopropyl group may slightly reduce reaction efficiency .
Heterocyclic and Aromatic Modifications
- N-(3-(1H-Imidazol-1-yl)propyl)-1H-indole-2-carboxamides (4a–b) : These derivatives incorporate an imidazole-propyl linker, enabling hydrogen bonding and π-stacking interactions. For example, compound 4b (5-methoxy-substituted) exhibits a lower yield (54%) compared to 4a (75%), likely due to steric effects from the methoxy group. The imidazole moiety also enhances solubility in polar solvents .
- Its synthesis via coupling with n-butylamine yielded only 7%, highlighting the synthetic challenges of non-indole scaffolds compared to indole-based systems .
Crystal Structure and Hydrogen Bonding
- 1-Oxoisoindoline-2-carboxamide: This isoindoline derivative features a planar structure with intramolecular H-bonding (N–H···O), stabilizing its conformation.
Key Research Findings and Trends
- Synthetic Efficiency : Indole-2-carboxamides generally achieve higher yields (60–88%) compared to indolizine or isoindoline analogs (<10–55%) due to the indole scaffold’s reactivity and compatibility with carbodiimide coupling agents .
- Pharmacological Optimization : Extending the N-alkyl chain (e.g., isopropyl → butyl) improves receptor affinity, while substituents like methoxy or imidazole enhance solubility and target engagement .
- Structural Insights : Positional isomerism (2- vs. 5-carboxamide) and heterocyclic modifications (indole vs. indolizine) profoundly impact bioactivity, underscoring the importance of scaffold selection in drug design .
Q & A
What are the key synthetic strategies for preparing N-Isopropyl-1H-indole-2-carboxamide derivatives, and how can reaction yields be optimized?
Basic Research Question
The synthesis of this compound derivatives typically involves coupling indole-2-carboxylic acids with isopropylamine or its derivatives. Key methods include:
- Direct coupling using activating agents like EDCI/HOBt or sodium-mediated reactions (e.g., yields up to 98% for N-benzyl derivatives via Method A in ).
- Substituent-specific protocols : Fluorinated indole-2-carboxylic acids (e.g., 4,6-difluoro derivatives in ) require controlled conditions to avoid side reactions.
- Purification : Trituration with acetone/diethyl ether or Combiflash chromatography (0–30% ethyl acetate/hexane) improves purity, as seen in .
Optimization Tips : Higher yields (e.g., 85–98%) are achieved with excess amines (1.2–1.5 eq) and inert atmospheres to prevent oxidation .
How are structural and purity analyses conducted for this compound derivatives?
Basic Research Question
Characterization relies on:
- NMR Spectroscopy : H and C NMR (e.g., δ 0.89–10.26 ppm for adamantyl-substituted derivatives in ) confirm regiochemistry and substituent integration.
- Mass Spectrometry : ESI-MS validates molecular ions (e.g., [M+H] = 259.1 for N-heptyl derivatives in ).
- Elemental Analysis : Matches calculated vs. observed C/H/N ratios (e.g., ±0.3% deviation in ).
Best Practices : Use deuterated solvents (CDCl) for NMR and high-resolution MS to resolve isotopic patterns .
How do substituents on the indole ring or carboxamide group influence anti-mycobacterial activity?
Advanced Research Question
Structure-activity relationships (SAR) reveal:
- Lipophilic substituents : N-heptyl (MIC = 0.5 µM in ) and adamantyl groups (MIC = 0.2 µM in ) enhance membrane penetration.
- Electron-withdrawing groups : 4,6-Difluoro substitution () improves target binding but may reduce solubility.
- Steric effects : Bulky groups (e.g., 3-ethyl-adamantyl in ) can hinder activity if they clash with target pockets.
Methodology : Compare MIC values across analogues using standardized assays (e.g., microdilution against M. tuberculosis H37Rv) .
How can contradictory data on biological activity between structurally similar derivatives be resolved?
Advanced Research Question
Discrepancies (e.g., varying MICs for N-alkyl vs. N-aryl derivatives) may arise from:
- Assay variability : Standardize protocols (e.g., inoculum size, incubation time) to minimize experimental noise.
- Physicochemical factors : Measure logP and solubility (e.g., poor solubility in ’s azido-phenethyl derivative reduces in vivo efficacy despite in vitro potency).
- Target engagement : Use photoaffinity labeling (e.g., photoactivatable benzophenone derivatives in ) to confirm direct target binding.
Resolution : Combine in vitro, in vivo, and biophysical data to validate hypotheses .
What strategies are employed to design photoactivatable this compound probes for mechanistic studies?
Advanced Research Question
Photoactivatable derivatives enable target identification via UV crosslinking:
- Functional group incorporation : Azides (e.g., 4-azidophenethyl in ) or benzophenones (e.g., 4-ethylbenzophenone in ) allow covalent binding.
- Synthetic routes : Couple indole-2-carboxylic acids with photoactive amines (e.g., 2-(4-azidophenyl)ethanamine) using EDCI/HOBt.
- Validation : HRMS and H NMR confirm probe integrity; radiolabeling or fluorescence assays track target engagement .
How can computational modeling guide the optimization of this compound derivatives?
Advanced Research Question
Computational approaches include:
- Docking studies : Predict binding modes to targets like mycobacterial membrane protein large 3 (MmpL3).
- QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with MIC values.
- MD simulations : Assess stability of ligand-target complexes (e.g., adamantyl derivatives in show prolonged binding).
Tools : Use Schrödinger Suite or AutoDock Vina with crystal structures (PDB: 6AJG) for hypothesis-driven design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
